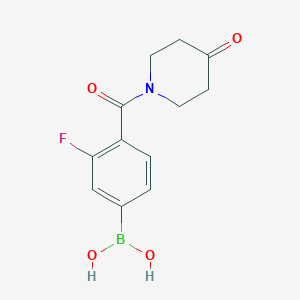
3-フルオロ-4-(4-オキソピペリジン-1-カルボニル)フェニルボロン酸
概要
説明
“3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 874289-10-8 . It has a molecular weight of 251.07 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H15BFNO3/c14-11-8-9 (13 (17)18)4-5-10 (11)12 (16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.科学的研究の応用
医薬品化学
医薬品化学において、この化合物は様々な医薬品の合成に利用されています。そのボロン酸部分は、特に多発性骨髄腫などの癌の治療に重要なプロテアソーム阻害剤の開発において貴重です。 さらに、フッ素原子は生成される薬物の代謝安定性を向上させることができます .
材料科学
3-フルオロ-4-(4-オキソピペリジン-1-カルボニル)フェニルボロン酸: は、新規ポリマーを創出するための材料科学において重要な役割を果たします。ボロン酸基はジオールと可逆的な共有結合を形成することができ、自己修復材料の開発を可能にします。 これらの材料は、その耐久性のために航空宇宙産業や消費者向け電子機器分野で潜在的な用途があります .
環境科学
環境科学は、この化合物をセンシング技術に利用することで恩恵を受けています。 ボロン酸は炭水化物のセンサーとして機能することができ、これは工業プロセスから発生するアルデヒドなどの環境汚染物質を監視するために不可欠です .
分析化学
分析化学では、この化合物のボロン酸基は、糖タンパク質に選択的に結合できるクロマトグラフィー樹脂の開発に使用されています。 これは、研究やバイオ医薬品産業におけるタンパク質の精製に不可欠です .
農業
この化合物の農業における応用は、成長調節剤としての潜在的な用途に見られます。ボロン酸は植物ホルモンレベルに影響を与えることができ、それによって成長パターンと作物の収量に影響を与えます。 この分野の研究は、より効率的な農業慣行につながる可能性があります .
生化学
最後に、生化学では、3-フルオロ-4-(4-オキソピペリジン-1-カルボニル)フェニルボロン酸は酵素相互作用の研究に使用されます。 ボロン酸部分は、糖基質の遷移状態を模倣することができ、酵素機構に関する洞察を提供し、酵素阻害剤の設計を支援します .
Safety and Hazards
作用機序
Target of Action
The primary target of the compound 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular effect of the action of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific reaction conditions and the other reactants present .
Action Environment
The action of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid is influenced by several environmental factors. The compound is known to be environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
生化学分析
Biochemical Properties
3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool for studying enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, it can interact with proteins that have serine or threonine residues, forming stable complexes that can be used to study protein function and regulation .
Cellular Effects
The effects of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it can inhibit kinases that phosphorylate proteins, thereby altering gene expression and cellular metabolism. In cancer cells, this inhibition can lead to reduced proliferation and increased apoptosis, making it a potential candidate for anticancer therapies. Additionally, the compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site. This binding can be reversible or irreversible, depending on the nature of the interaction. The compound can also modulate gene expression by affecting transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-4-(4-oxopiperidine-1-carbonyl)phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in cellular metabolism and gene expression .
特性
IUPAC Name |
[3-fluoro-4-(4-oxopiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO4/c14-11-7-8(13(18)19)1-2-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAKQRLCLGEWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N2CCC(=O)CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


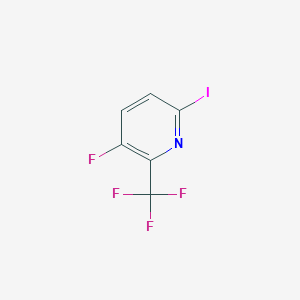


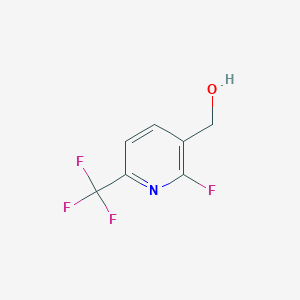


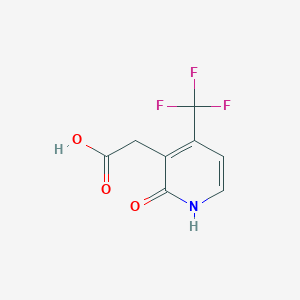
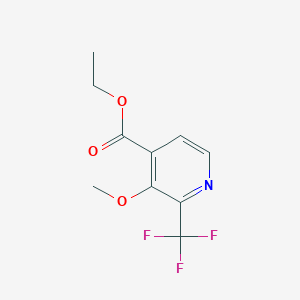
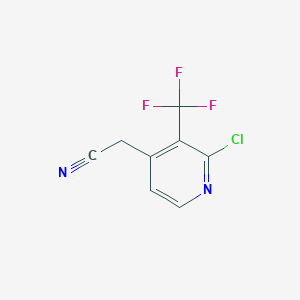
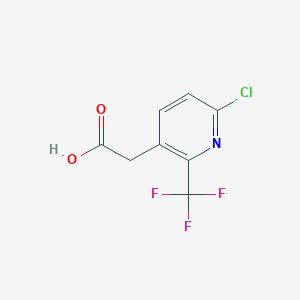
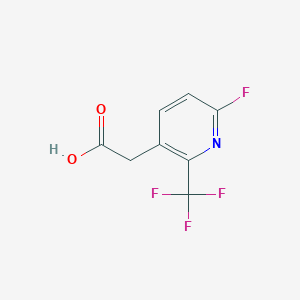
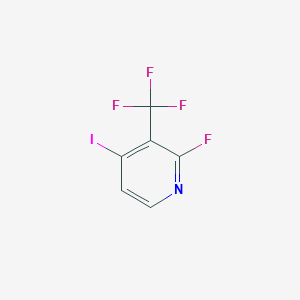
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
